molecular formula C9H11NO3 B182500 N-(4-methoxyphenyl)Glycine CAS No. 22094-69-5

N-(4-methoxyphenyl)Glycine

Cat. No.: B182500
CAS No.: 22094-69-5
M. Wt: 181.19 g/mol
InChI Key: NJVJSULZTHOJGT-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)glycine is a glycine derivative where the amino group is substituted with a 4-methoxyphenyl moiety. Its structure comprises a glycine backbone (NH₂-CH₂-COOH) modified by the attachment of a methoxy-substituted aryl group at the nitrogen atom, resulting in the formula C₉H₁₁NO₃ (molecular weight: 197.19 g/mol). For instance, derivatives like N-(4-((4-methoxyphenyl)sulfonamido)phthalazin-1-yl)-N-((4-methoxyphenyl)sulfonyl)glycine () and N-(4-methoxyphenyl)pentanamide () demonstrate bioactivity, suggesting that the 4-methoxyphenyl-glycine scaffold may serve as a versatile pharmacophore.

Properties

IUPAC Name

2-(4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVJSULZTHOJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399389
Record name N-(4-methoxyphenyl)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22094-69-5
Record name N-(4-methoxyphenyl)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Protocol

The most widely documented approach involves the condensation of 4-methoxyaniline with glyoxalic acid to form an imine intermediate, followed by catalytic hydrogenation. This method, detailed in patent CN103992241B, proceeds via a two-step mechanism:

  • Imine Formation :
    4-Methoxyaniline+Glyoxalic AcidImine Intermediate+H2O\text{4-Methoxyaniline} + \text{Glyoxalic Acid} \rightarrow \text{Imine Intermediate} + \text{H}_2\text{O}
    The reaction occurs in methanol at ambient temperature, with a 1:1 molar ratio of aniline to glyoxalic acid.

  • Hydrogenation :
    Imine Intermediate+H2Pd/CN-(4-Methoxyphenyl)Glycine\text{Imine Intermediate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}
    Palladium on carbon (5% Pd w/w) facilitates hydrogenation at 50°C under 10 atm hydrogen pressure for 12 hours. Sodium carbonate is added to neutralize acidic byproducts.

Optimization and Yield Data

Key parameters influencing yield and purity include catalyst loading, hydrogen pressure, and temperature. Representative data from scaled reactions are summarized below:

ParameterValueImpact on Yield
Catalyst (Pd/C)1 wt% of substrateMaximizes H₂ utilization
Temperature50°CBalances kinetics and selectivity
Pressure10 atmDrives reaction completion
Reaction Time12 hoursEnsures >99% conversion
Yield 94.2–95% Purity: 99.3–99.5%

This method’s robustness is attributed to the stability of the imine intermediate and the recyclability of Pd/C. However, high-pressure equipment requirements may limit accessibility for small-scale laboratories.

Oxidation of Protected Glycine Derivatives

Manganese(IV) Oxide-Mediated Oxidation

An alternative route, reported by J-stage, employs manganese(IV) oxide (MnO₂) to oxidize N-protected glycine derivatives. The protocol avoids unstable glyoxalic acid precursors, instead utilizing tert-butoxycarbonyl (Boc)-protected intermediates:

  • Protection :
    Glycine+Boc AnhydrideN-Boc-Glycine\text{Glycine} + \text{Boc Anhydride} \rightarrow \text{N-Boc-Glycine}

  • Coupling :
    N-Boc-Glycine+4-MethoxyanilineN-Boc-N-(4-Methoxyphenyl)Glycine\text{N-Boc-Glycine} + \text{4-Methoxyaniline} \rightarrow \text{N-Boc-N-(4-Methoxyphenyl)Glycine}

  • Oxidation :
    N-Boc-N-(4-Methoxyphenyl)GlycineMnO2α-Imino Carboxylic Acid Derivative\text{N-Boc-N-(4-Methoxyphenyl)Glycine} \xrightarrow{\text{MnO}_2} \text{α-Imino Carboxylic Acid Derivative}

The final oxidation step proceeds in dichloromethane at room temperature, with MnO₂ acting as a mild oxidant. Subsequent acid hydrolysis yields this compound.

Comparative Analysis with Hydrogenation

While avoiding high-pressure conditions, this method introduces complexity through protection/deprotection steps. Key performance metrics include:

ParameterValue
MnO₂ Loading3 equivalents
Reaction Time90 minutes
Yield85–88%
Purity≥98%

The Boc group’s steric bulk enhances oxidative selectivity, minimizing side reactions. However, the multi-step sequence reduces overall atom economy compared to direct hydrogenation.

Methodological Advancements and Scalability

Catalytic System Innovations

Recent patents highlight the use of bimetallic catalysts (e.g., Pd-Fe/C) to enhance hydrogenation rates at lower pressures (5–7 atm). These systems achieve comparable yields (93–94%) while reducing Pd leaching.

Solvent Optimization

Methanol remains the solvent of choice due to its polarity and compatibility with Pd/C. Substituting methanol with ethanol-isopropanol mixtures (3:1 v/v) improves solubility of the imine intermediate, shortening reaction times by 20% .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)Glycine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)Glycine.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: N-(4-Hydroxyphenyl)Glycine.

    Reduction: N-(4-Aminophenyl)Glycine.

    Substitution: N-(4-Nitrophenyl)Glycine or N-(4-Bromophenyl)Glycine.

Scientific Research Applications

N-(4-Methoxyphenyl)Glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)Glycine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-methoxyphenyl)glycine with its analogs, focusing on structural features, synthesis, bioactivity, and physicochemical properties.

N-(4-Methoxyphenyl)Pentanamide

  • Structure: A pentanamide derivative with a 4-methoxyphenyl group (C₁₂H₁₇NO₂, MW: 207.27 g/mol).
  • Synthesis : Simplified derivative of albendazole, prepared via direct acylation ().
  • Bioactivity : Exhibits anthelmintic activity against Toxocara canis larvae (L3) comparable to albendazole but with lower cytotoxicity (IC₅₀ < 17.21 µM in anti-inflammatory assays) .
  • Physicochemical Profile : Adheres to Lipinski’s rule of five, with excellent drug-likeness and bioavailability (topological polar surface area: ~66.4 Ų) .

N-(4-Cyanophenyl)Glycine

  • Structure: Glycine substituted with a 4-cyanophenyl group (C₉H₈N₂O₂, MW: 176.17 g/mol).
  • Applications: Intermediate in organic synthesis, notably for dabigatran etexilate (an anticoagulant) .
  • Key Difference: The electron-withdrawing cyano group enhances reactivity in coupling reactions compared to the methoxy group’s electron-donating effects.

N-[(4-Methylphenyl)Acetyl]Glycine

  • Structure: Acetylated glycine with a 4-methylphenyl group (C₁₁H₁₃NO₃, MW: 207.23 g/mol).
  • Properties: LogP = 1.1, melting point = 1.553°C, density = 1.204 g/cm³. Features two hydrogen bond donors and three acceptors, influencing solubility .

N-(4-Methoxyphenyl)Formamide 2-O-β-D-Xyloside

  • Structure: Xyloside-linked formamide derivative (C₁₃H₁₇NO₇, MW: 299.28 g/mol).
  • Bioactivity: Novel metabolite isolated from basidiomycetes, with β-xylose confirmed via NMR and GC-MS .
  • Synthesis : Acid hydrolysis and enzymatic coupling, highlighting the role of glycine derivatives in natural product biosynthesis.

N-[2-(3,4-Dihydroxyphenyl)-2-Hydroxyethyl]-3-(4-Methoxyphenyl)Prop-2-Enamide

  • Structure: Anti-inflammatory amide (C₁₈H₁₉NO₅, MW: 329.35 g/mol).
  • Bioactivity : IC₅₀ < 17.21 µM against inflammatory targets, isolated from Lycium yunnanense roots .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Bioactivity/Application Key Feature Reference
This compound C₉H₁₁NO₃ 197.19 Assumed base structure Parent scaffold -
N-(4-Methoxyphenyl)Pentanamide C₁₂H₁₇NO₂ 207.27 Anthelmintic (vs. T. canis L3) Lower toxicity than albendazole
N-(4-Cyanophenyl)Glycine C₉H₈N₂O₂ 176.17 Organic synthesis intermediate High reactivity
N-[(4-Methylphenyl)Acetyl]Glycine C₁₁H₁₃NO₃ 207.23 Physicochemical studies LogP = 1.1
N-(4-Methoxyphenyl)Formamide Xyloside C₁₃H₁₇NO₇ 299.28 Microbial metabolite β-Xylose linkage
Compound 34 () C₂₃H₂₂N₄O₇S₂ 546.57 KEAP1 inhibitor candidate Dual sulfonamide groups

Pharmacological and Industrial Relevance

  • Drug Development : The 4-methoxyphenyl group enhances membrane permeability and target affinity, as seen in anthelmintic and anti-inflammatory derivatives .
  • Material Science : Hydrogen-bonding motifs in crystal structures () guide the design of stable co-crystals for drug formulation .
  • Limitations : Some derivatives exhibit moderate bioavailability due to high polar surface areas (e.g., sulfonamide-linked compounds), necessitating further optimization .

Biological Activity

N-(4-methoxyphenyl)glycine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a glycine backbone with a 4-methoxyphenyl substituent. This structural feature contributes to its unique chemical reactivity and biological interactions. The methoxy group enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Modulation of Neurotransmitter Systems : It has been suggested that this compound may influence neurotransmitter systems, particularly those involving glutamate and glycine receptors, which are crucial in neuropharmacology.
  • Antioxidant Activity : this compound exhibits antioxidant properties, which may protect cells from oxidative stress and related damage .
  • Inhibition of Enzymatic Activity : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Properties : Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions like Alzheimer's disease .
  • Anti-inflammatory Activity : this compound has been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 µM to 20 µM, indicating its potential as a lead compound for further development .
  • Neuroprotective Study : In an experimental model of neurodegeneration, this compound was found to significantly reduce neuronal cell death induced by oxidative stress. The protective effect was attributed to its antioxidant properties and modulation of glutamate signaling pathways .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAnticancer10 - 20
N-(3,4-dihydroxybenzylidene)Anticancer1.18
N-(2-methoxyphenyl)glycineNeuroprotective0.39
Other methoxy-substitutedVariousVaries

Q & A

Q. What are the established synthetic routes for N-(4-methoxyphenyl)Glycine derivatives, and how can reaction conditions be optimized?

The synthesis of N-(4-methoxyphenyl)Glycine derivatives often involves acylation or condensation reactions. For example, sodium dithiocarbamates derived from N-(4-methoxyphenyl)acetamide are synthesized via reaction with carbon disulfide in ethanol under NaOH catalysis at 22°C, yielding 78–85% products . Optimization includes adjusting solvent polarity (e.g., chloroform for thioanhydride formation), temperature control (room temperature for stability), and stoichiometric ratios of acid chlorides to intermediates. Elemental analysis and spectroscopic methods (IR, 1H^1H/13C^{13}C NMR) are critical for validating purity and structural integrity .

Q. How can researchers characterize this compound analogs using spectroscopic and computational tools?

Key characterization methods include:

  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}, NH bends at ~1500 cm1^{-1}) .
  • NMR spectroscopy : 1H^1H NMR resolves methoxy protons (~δ 3.8 ppm) and aromatic protons in the 4-methoxyphenyl moiety (~δ 6.8–7.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O at ~170 ppm) and methoxy carbon signals (~55 ppm) .
  • Computational modeling : Tools like Gaussian or ORCA predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across studies?

Discrepancies in bioactivity (e.g., bactericidal vs. fungicidal efficacy) may arise from:

  • Structural variations : Substituent positioning (e.g., electron-withdrawing groups like nitro or bromo on aromatic rings) alters reactivity and target interactions .
  • Assay conditions : Differences in microbial strains, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) affect compound solubility and activity. Standardized protocols (CLSI guidelines) and dose-response curve replication are recommended .
  • Synergistic effects : Co-administration with adjuvants (e.g., β-lactamase inhibitors) may enhance activity obscured in standalone assays .

Q. How can molecular docking and dynamics simulations guide the design of this compound-based therapeutics?

  • Target selection : Prioritize proteins with resolved crystal structures (e.g., KEAP1 or cannabinoid receptors) from databases like RCSB PDB .
  • Docking workflows : Use AutoDock Vina or Schrödinger Suite to predict binding poses. For example, sulfonamide-substituted derivatives show hydrogen bonding with KEAP1’s Arg415 and Tyr572 residues .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories, validating interactions observed in docking .

Q. What are the challenges in correlating in vitro bioactivity with in vivo pharmacokinetic profiles for these compounds?

  • Metabolic instability : Methoxy groups may undergo demethylation via cytochrome P450 enzymes, reducing bioavailability. Prodrug strategies (e.g., esterification) can improve stability .
  • Toxicity screening : Ames tests and hepatocyte assays evaluate mutagenicity and hepatic clearance. For example, N-(4-cyanophenyl) analogs require stringent cytotoxicity profiling due to nitrile group reactivity .
  • Bioanalytical methods : LC-MS/MS quantifies plasma concentrations, while PET imaging tracks tissue distribution .

Methodological Resources

  • Data repositories : Chemotion and RADAR4Chem provide open-access spectral and crystallographic data for cross-validation .
  • Safety protocols : Follow GHS guidelines for handling derivatives with reactive substituents (e.g., thiocarbamoyl chlorides) .
  • Collaborative tools : NFDI4Chem’s ELN (Electronic Lab Notebook) streamlines data management and reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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